Cas no 22837-44-1 (2'-Deoxy-L-guanosine)

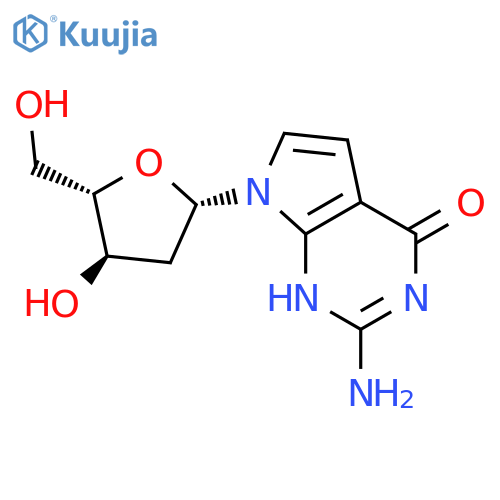

2'-Deoxy-L-guanosine structure

商品名:2'-Deoxy-L-guanosine

CAS番号:22837-44-1

MF:C10H13N5O4

メガワット:267.241321325302

MDL:MFCD28041158

CID:912476

2'-Deoxy-L-guanosine 化学的及び物理的性質

名前と識別子

-

- 2'-Deoxy-L-guanosine

- 2-Amino-9-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

- (3S,4R,5S)-3,4,5,6-tetrakis(oxidanyl)hexanal

- 2-deoxygalactose

- 2-deoxy-galactose

- 2-Deoxy-L-arabino-hexose

- 2-Deoxy-L-glucose

- 2-Desoxy-L-arabino-hexose

- 2-Desoxy-L-glucose

- 4A2E631E-BC6F-46E3-9A05-40FA2665D8A9

- A813774

- AG-E-75432

- CTK4F4845

- Glucose, 2-deoxy-

- L-arabino-2-deoxy-hexose

- L-arabino-Hexose,2-deoxy-

- 9-(2-Deoxy-beta-L-erythro-pentofuranosyl)guanine

-

- MDL: MFCD28041158

- ほほえんだ: O=C1NC(N)=NC2=C1N=CN2[C@@H]3O[C@@H](CO)[C@H](O)C3

じっけんとくせい

- 密度みつど: 2.08±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

2'-Deoxy-L-guanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB548153-25 mg |

2-Amino-9-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one; . |

22837-44-1 | 25mg |

€168.50 | 2023-07-11 | ||

| eNovation Chemicals LLC | Y1230058-1g |

2-Amino-9-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one |

22837-44-1 | 95% | 1g |

$1000 | 2024-06-03 | |

| TRC | D288048-25mg |

2'-Deoxy-L-guanosine |

22837-44-1 | 25mg |

$ 70.00 | 2022-06-05 | ||

| Ambeed | A1229857-50mg |

2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |

22837-44-1 | 98% | 50mg |

$150.0 | 2025-02-26 | |

| Ambeed | A1229857-250mg |

2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |

22837-44-1 | 98% | 250mg |

$446.0 | 2025-02-26 | |

| Ambeed | A1229857-100mg |

2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |

22837-44-1 | 98% | 100mg |

$265.0 | 2025-02-26 | |

| Ambeed | A1229857-1g |

2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |

22837-44-1 | 98% | 1g |

$1205.0 | 2025-02-26 | |

| 1PlusChem | 1P00C5FW-50mg |

2'-Deoxy-L-guanosine |

22837-44-1 | 98% | 50mg |

$122.00 | 2024-05-24 | |

| A2B Chem LLC | AF66124-50mg |

2'-Deoxy-l-guanosine |

22837-44-1 | 98% | 50mg |

$120.00 | 2024-04-20 | |

| A2B Chem LLC | AF66124-1g |

2'-Deoxy-l-guanosine |

22837-44-1 | 98% | 1g |

$938.00 | 2024-04-20 |

2'-Deoxy-L-guanosine 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

22837-44-1 (2'-Deoxy-L-guanosine) 関連製品

- 2862-16-0(4H-Pyrrolo[2,3-d]pyrimidin-4-one,1,7-dihydro-7-b-D-ribofuranosyl-(8CI,9CI))

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22837-44-1)2'-Deoxy-L-guanosine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):238.0/401.0/1084.0